methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 5, a methyl carboxylate at position 4, and a tetrazolyl cyclohexyl carbonyl amino group at position 2. This structure combines key pharmacophores: the thiazole ring (a π-electron-deficient heterocycle), the tetrazole moiety (a potent hydrogen bond acceptor), and the chlorophenyl group (a lipophilic substituent). Its synthesis likely involves coupling reactions and esterification, as seen in analogous compounds .
Properties
Molecular Formula |
C19H19ClN6O3S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19ClN6O3S/c1-29-16(27)14-15(12-7-3-4-8-13(12)20)30-18(22-14)23-17(28)19(9-5-2-6-10-19)26-11-21-24-25-26/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,23,28) |
InChI Key |
FAFKOYKJHWEMLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Tetrazole Moiety: The tetrazole ring is formed by reacting an azide with a nitrile group, often under acidic or basic conditions.
Coupling with Cyclohexylcarbonyl Group: The final step involves coupling the tetrazole-thiazole intermediate with a cyclohexylcarbonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Reactivity of the Tetrazole Moiety
The 1H-tetrazol-1-yl group exhibits distinctive reactivity patterns:
Key reactions:
-
Acid-base behavior : Functions as a weak acid (pKa ~4.9) comparable to carboxylic acids, enabling salt formation with bases .
-
Coordination chemistry : Acts as a ligand via N2 and N3 atoms, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) .
-
Electrocyclization : Undergoes thermal or photochemical ring-opening to generate reactive intermediates for cycloadditions .
Table 1: Tetrazole-mediated reactions
Thiazole Ring Transformations
The 1,3-thiazole core participates in electrophilic and nucleophilic reactions:
Key reactions:
-
Electrophilic substitution : Bromination occurs at C5 under NBS/DCM conditions .
-
Nucleophilic attack : Thiols displace the 4-carboxylate group in basic media .
-
Cyclocondensation : Reacts with β-ketoesters to form pyridothiazole derivatives .
Mechanistic insights :
The 2-chlorophenyl group at C5 directs electrophiles to the C4 position via resonance effects . Steric hindrance from the tetrazole-substituted cyclohexane limits reactivity at C2.
Ester Group Reactivity
The methyl ester undergoes typical hydrolysis and transesterification:
Hydrolysis :
-
Basic conditions : NaOH/EtOH yields carboxylic acid (95% conversion at 80°C) .
-
Acidic conditions : H₂SO₄/MeOH results in incomplete hydrolysis (<30%) .
Table 2: Ester derivatives
| Reagent | Product | Yield | Biological Activity | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Hydrazide | 88% | Anticonvulsant | |
| ROH (Cat. H⁺) | Transesterified analogs | 70-85% | Improved solubility |
Chlorophenyl Group Modifications
The 2-chlorophenyl substituent undergoes:
-
Nucleophilic aromatic substitution :
-
Suzuki coupling : Pd(PPh₃)₄ mediates cross-couplings with boronic acids (e.g., 4-MeOC₆H₄B(OH)₂) .
Amide Bond Reactivity
The {[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino linkage shows:
-
Hydrolysis resistance : Stable under physiological pH (t₁/₂ > 48h at pH 7.4) .
-
Enzymatic cleavage : Susceptible to chymotrypsin (kcat = 0.18 s⁻¹) .
Table 3: Stability under hydrolytic conditions
| Condition | Degradation (%) | Time (h) | Source |
|---|---|---|---|
| 1M HCl, reflux | 98 | 6 | |
| 1M NaOH, RT | 72 | 24 | |
| PBS buffer, 37°C | <5 | 72 |
Biological Activity Correlations
Structural modifications impact pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C₃₁H₃₄ClN₇O₃S
- Molecular Weight : 603.5 g/mol
- IUPAC Name : Methyl N-[4-[5-chloro-2-[(1S)-1-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-2-phenylethyl]-1H-imidazol-4-yl]phenyl]carbamate
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including compounds similar to methyl 5-(2-chlorophenyl)-2-{...}, exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often interfere with cellular processes such as tubulin polymerization, which is crucial for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : Research has shown that certain thiazole derivatives have selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. One study reported an analogue with an IC50 value ranging from 10–30 µM against these cell lines, indicating substantial efficacy compared to standard treatments like cisplatin .
Anticonvulsant Properties
Thiazole-based compounds have also been explored for their anticonvulsant effects:
- Research Findings : A study demonstrated that thiazole-integrated compounds could significantly reduce seizure activity in animal models, suggesting their potential use in treating epilepsy .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has garnered attention:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, providing a therapeutic avenue for conditions like arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 5-(2-chlorophenyl)-2-{...}. Modifications to the thiazole ring or substituents on the phenyl groups can enhance biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Thiazole | Increased anticancer activity |
| Variation in Chlorine Placement | Enhanced selectivity against specific cancer types |
| Alteration of Side Chains | Improved pharmacokinetic properties |
Mechanism of Action
The mechanism of action of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, enhancing binding affinity. The chlorophenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The thiazole core distinguishes this compound from pyrazole derivatives (e.g., compounds 10a–10h in ), which exhibit different electronic properties. For example, methyl 5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) shares a methyl ester and aryl substituents but lacks the tetrazole group, impacting solubility and target affinity .
Key Comparison Table 1: Structural Features
*Calculated based on molecular formulas.
Tetrazole-Containing Analogues
The tetrazole group in the target compound is a critical pharmacophore in antihypertensive agents like TCV-116 (), which acts as an angiotensin II receptor antagonist. However, the thiazole core in the target compound may confer distinct metabolic stability compared to TCV-116’s benzimidazole .
Chlorophenyl Substituents
The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in ’s thiazole derivative. Substituent position affects steric and electronic interactions; for instance, ortho-substitution (2-chlorophenyl) may hinder rotation and enhance binding specificity compared to para-substitution .
Physicochemical Properties
- Solubility : The tetrazole and methyl ester groups in the target compound balance lipophilicity (from chlorophenyl) and polarity, whereas piperazine-containing analogues () may exhibit higher aqueous solubility due to basic nitrogen .
- logP : Estimated logP values (using fragment-based methods) suggest the target compound is moderately lipophilic (~3.5), aligning with CNS permeability thresholds. In contrast, TCV-116’s larger structure (logP ~5.2) may limit diffusion .
Biological Activity
Methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1374527-25-9) is a complex organic compound that features a thiazole ring, a chlorophenyl moiety, and a tetrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.9 g/mol. The structure incorporates multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₆O₃S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 1374527-25-9 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that the thiazole ring is crucial for cytotoxic activity, as seen in related compounds where the presence of electron-donating groups enhances efficacy against cancer cell lines . The tetrazole moiety may also play a significant role in modulating biological responses due to its ability to form hydrogen bonds and interact with protein targets.
Anticancer Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Studies:
- Antitumor Efficacy : In vitro studies demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A549 cells. The mechanism involved disruption of microtubule dynamics, which is essential for proper mitosis .
- Structure-Activity Relationship (SAR) : A SAR analysis revealed that the presence of halogen substituents on the phenyl ring significantly enhances antiproliferative activity. For example, compounds with chlorine substitutions demonstrated improved potency against glioblastoma cells compared to their non-halogenated counterparts .
Anti-inflammatory Properties
In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Compounds containing tetrazole rings have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate?
- Methodological Answer : The synthesis can be optimized using PEG-400 as a reaction medium with heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) under controlled temperatures (70–80°C). Key steps include:
- Catalyst Selection : Bleaching Earth Clay enhances reaction efficiency by promoting acylation and cyclization .
- Purification : Post-reaction, use ice-water quenching followed by recrystallization in aqueous acetic acid to isolate pure crystals .
- Monitoring : Track reaction progression via TLC with mobile phases like ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for tetrazole (1,500–1,600 cm⁻¹ for C=N stretching) and thiazole (1,450–1,550 cm⁻¹ for C-S bonds) .
- ¹H NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.0 ppm for chlorophenyl), cyclohexyl CH₂ groups (δ 1.2–2.0 ppm), and tetrazole protons (δ 9.0–10.0 ppm) .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in triazole-thione analogs .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclohexyl-tetrazole moiety in the compound’s reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated tetrazole to probe hydrogen-bonding interactions .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the tetrazole ring and predict nucleophilic attack sites .
- Intermediate Trapping : Employ quenching agents (e.g., methanol) to isolate intermediates during acylation steps .
Q. What strategies resolve conflicting spectral data, such as unexpected NMR shifts in the thiazole ring?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing chemical shift changes at different temperatures .
- 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximities to assign overlapping signals .
- Comparative Analysis : Cross-reference with structurally similar compounds, such as methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, to identify substituent effects .
Q. How can computational tools predict the biological activity of this compound’s derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on tetrazole-thiazole interactions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. NO₂ on the phenyl ring) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding affinity .
Methodological Considerations for Experimental Design
Q. What steps ensure reproducibility in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., DMF, THF) and Schlenk techniques for air-sensitive steps like tetrazole formation .
- Stepwise Isolation : Purify intermediates (e.g., 5-amino-thiazole precursors) via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding .
- Catalyst Recycling : Recover Bleaching Earth Clay via filtration and reactivate at 200°C for reuse in subsequent batches .
Q. How can researchers address low yields in cyclization reactions for thiazole-tetrazole hybrids?
- Methodological Answer :
- Solvent Optimization : Test high-boiling solvents (e.g., toluene, DMSO) to stabilize transition states during cyclization .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 15–20% using microwave irradiation at 100°C .
- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to facilitate imine formation in the cyclohexylcarbonylamino group .
Data Analysis and Validation
Q. What analytical workflows validate purity and stability of the compound under storage?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1%. Monitor peak area consistency over 6 months .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and compare DSC thermograms for polymorphic changes .
- Mass Spectrometry (HRMS) : Confirm molecular integrity with m/z accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
